molecular formula C12H11NOS B1394892 2-(3-Ethylphenyl)thiazole-4-carbaldehyde CAS No. 885279-08-3

2-(3-Ethylphenyl)thiazole-4-carbaldehyde

Cat. No. B1394892
M. Wt: 217.29 g/mol
InChI Key: OSCBSOZMXHNLDB-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.29 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-(3-Ethylphenyl)thiazole-4-carbaldehyde consists of a thiazole ring attached to a phenyl ring and a carbaldehyde group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-Ethylphenyl)thiazole-4-carbaldehyde are not available, thiazole aldehyde derivatives are known to undergo various reactions. For instance, 2-Thiazolecarboxaldehyde undergoes the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocycles with Analgesic and Anti-Inflammatory Properties : Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles with analgesic and anti-inflammatory activities using a related compound, 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (Abdel-Wahab et al., 2012).
  • Antimicrobial and Anticancer Applications : Several studies have focused on synthesizing novel thiazole derivatives exhibiting antimicrobial and anticancer activities. For instance, Metwally et al. (2015) synthesized new thiopyrano[2,3-d]thiazoles with anticancer activity (Metwally et al., 2015).

Materials Science and Chemistry

  • Development of Fluorophores for Viscosity Sensing : Telore et al. (2015) synthesized push-pull chromophoric extended styryls from a derivative of thiazole-4-carbaldehyde, which showed potential in viscosity sensing (Telore et al., 2015).
  • Anti-corrosion Applications : Rehan et al. (2021) researched the anti-corrosion activity of new triazole, thiadiazole, and thiazole derivatives, indicating the potential of thiazole-4-carbaldehyde derivatives in this field (Rehan et al., 2021).

properties

IUPAC Name

2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-2-9-4-3-5-10(6-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCBSOZMXHNLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695886
Record name 2-(3-Ethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylphenyl)thiazole-4-carbaldehyde

CAS RN

885279-08-3
Record name 2-(3-Ethylphenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Ethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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